Glutamyl cysteine ethyl ester

Description

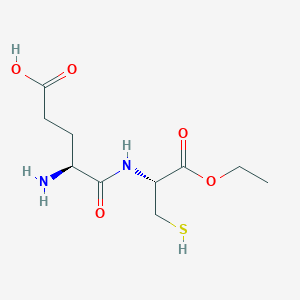

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O5S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 |

InChI Key |

ACGMFEAFBBMUMQ-BQBZGAKWSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Academic Research

Established Synthetic Routes for Glutamyl Cysteine Ethyl Ester

The synthesis of γ-L-glutamyl-L-cysteine ethyl ester (GCEE) is a multistep process requiring careful protection of reactive functional groups to ensure the formation of the desired γ-peptide bond and prevent unwanted side reactions. The chemical synthesis is often complex due to the six functional groups present in the precursor molecules, γ-glutamylcysteine (GGC). google.com

One established method involves the reaction of N-phthaloyl-L-glutamic anhydride (B1165640) with an amino acid in glacial acetic acid. researchgate.net This forms the corresponding N-phthaloyl-L-glutamyl amino acid, and the phthaloyl group is subsequently removed by treatment with hydrazine. researchgate.net Another approach utilizes the condensation of α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium (B1228976) salt with the appropriate amino acid ethyl ester hydrochloride, followed by alkaline hydrolysis of the resulting N-trifluoroacetyl dipeptide diethyl esters. researchgate.net

A more recent and efficient enzymatic method has also been developed using bacterial γ-glutamyltranspeptidase. researchgate.net This method can achieve a high conversion rate under optimized conditions. researchgate.net For instance, the synthesis of γ-D-glutamyl-L-tryptophan reached a 66% conversion rate after 5 hours of incubation. researchgate.net

Esterification Techniques for Carboxyl Groups

Esterification of the carboxyl groups, particularly the ethyl ester at the cysteine residue, is a critical step. A common laboratory-scale procedure involves suspending glutamic acid in anhydrous ethanol (B145695) containing dissolved dry hydrogen chloride gas. google.com Triethylamine is then added to make the solution alkaline. google.com While the γ-carboxyl group of glutamic acid is generally more reactive, selective esterification of the α-carboxyl group can be challenging. google.com The choice of the ester group is often influenced by the cost of the derivative and its effect on the solubility of the final compound. google.com

Peptide Bond Formation Strategies

The formation of the unique γ-peptide bond between the γ-carboxyl group of glutamic acid and the amino group of cysteine is the cornerstone of GCEE synthesis. Chemical coupling methods often employ activating agents to facilitate this bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to create an active ester of the protected glutamic acid, which then reacts with the cysteine ethyl ester. tandfonline.comtandfonline.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at controlled temperatures. tandfonline.com Other coupling reagents and strategies are also available in the field of peptide synthesis. acs.org

Purification and Characterization Techniques in Research Contexts

Following synthesis, a robust purification and characterization process is essential to ensure the identity and purity of the GCEE for research applications.

Chromatographic Separation Methodologies

High-performance liquid chromatography (HPLC) is a primary tool for the purification and analysis of GCEE and its derivatives. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common technique. nih.gov The separation can be optimized by adjusting the mobile phase composition, such as using an acetonitrile-trifluoroacetic acid gradient. nih.gov In some cases, derivatization with a fluorescent reagent like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) or dansyl chloride prior to HPLC analysis can enhance detection and separation. researchgate.netresearchgate.net Ion exclusion chromatography is another method that can be employed for purification. google.com

| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Trifluoroacetic Acid Gradient | UV/Fluorescence | Separation and quantification of GCEE and related thiols. nih.govmdpi.com |

| Reversed-Phase HPLC with Derivatization | C18 | Methanol/Sodium Acetate Gradient | Fluorescence | Analysis of S-substituted cysteine derivatives. researchgate.netnih.gov |

| Ion Exclusion Chromatography | Not specified | Not specified | Not specified | Purification of γ-glutamylcysteine derivatives. google.com |

Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research

A combination of spectroscopic and spectrometric techniques is used to confirm the chemical structure of synthesized GCEE.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are invaluable for elucidating the precise structure, including the confirmation of the γ-peptide linkage. tandfonline.comtandfonline.com Specific chemical shifts can distinguish between α- and γ-glutamyl dipeptides. tandfonline.com For instance, the glutamyl α-CH proton in γ-glutamyl dipeptides typically appears at a higher field (around δ 3.86 ppm) compared to the α-isomer (around δ 4.18 ppm). tandfonline.com

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and for fragmentation analysis to confirm the peptide sequence. tandfonline.comtandfonline.com Techniques like Fast Atom Bombardment (FAB) MS and Gas Chromatography-Mass Spectrometry (GC-MS) can provide characteristic fragmentation patterns that differentiate γ- and α-glutamyl linkages. tandfonline.comtandfonline.commdpi.com For example, under certain MS conditions, γ-glutamyl peptides can yield a characteristic pyroglutamate (B8496135) ion. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups such as amides, carboxylic acids, and esters.

| Analytical Technique | Information Obtained | Key Findings for GCEE |

| ¹H-NMR Spectroscopy | Proton environment, confirmation of γ-linkage. | Distinct chemical shifts for α-CH protons of γ- vs. α-isomers. tandfonline.com |

| ¹³C-NMR Spectroscopy | Carbon skeleton, confirmation of functional groups. | Confirms the presence of all constituent carbons in the molecule. tandfonline.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, sequence confirmation. | Characteristic fragment ions confirming the γ-glutamyl linkage. tandfonline.comtandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, structural elucidation. | Can be used to analyze derivatized forms of GCEE and its precursors. mdpi.com |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopically labeled GCEE is a powerful tool for investigating its metabolic fate and its role in cellular processes, particularly in glutathione (B108866) (GSH) biosynthesis. Stable isotopes such as ¹³C and ¹⁵N are commonly incorporated into the precursor amino acids, L-glutamic acid and L-cysteine, during synthesis. nih.govnih.gov

These labeled compounds allow researchers to trace the uptake of GCEE into cells and its subsequent conversion to GSH using techniques like mass spectrometry or NMR spectroscopy. nih.gov For example, by using [¹³C₂-¹⁵N]-glycine, the biosynthesis of GSH from its precursors can be monitored. plos.org This approach enables the quantification of metabolic flux through the GSH synthesis pathway and can shed light on how GCEE supplementation impacts intracellular GSH levels under various physiological and pathological conditions. nih.govnih.govbmbreports.org Stable isotope tracing has been instrumental in demonstrating that GCEE can effectively bypass the feedback inhibition of γ-glutamylcysteine synthetase and boost cellular GSH levels. uky.edu

| Isotope | Labeled Precursor | Application | Analytical Method |

| ¹³C, ¹⁵N | L-Glutamic Acid, L-Cysteine, Glycine (B1666218) | Tracing the metabolic fate of GCEE and its contribution to GSH biosynthesis. nih.govnih.govplos.org | Mass Spectrometry, NMR Spectroscopy. nih.gov |

| ¹³C | Serine, Cystine | Interrogating cysteine metabolism and its contribution to the cysteine pool for GSH synthesis. nih.gov | Mass Spectrometry. nih.gov |

| ¹³C, ¹⁵N | Glutamine | Assessing the contribution of glutamine to the synthesis of γ-glutamyl peptides. bmbreports.org | Mass Spectrometry. bmbreports.org |

Carbon-13 and Nitrogen-15 Labeling

The introduction of stable, heavy isotopes of carbon and nitrogen into the GCEE molecule is instrumental for studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds allow researchers to distinguish the synthetically introduced GCEE and its metabolites from the endogenous pool of related compounds.

The synthesis of isotopically labeled GCEE relies on the use of precursor amino acids that have been enriched with ¹³C or ¹⁵N. A common strategy involves a mixed anhydride condensation reaction. oup.com For instance, to create GCEE labeled within the cysteine residue, commercially available ¹³C- and ¹⁵N-labeled L-cysteine can be used as a starting material.

A representative synthetic approach is outlined below:

Protection of Reactive Groups: The sulfhydryl group of the labeled L-cysteine is first reversibly protected to prevent unwanted side reactions. A common protecting group is S-methyl methanethiosulfonate. oup.com

Peptide Bond Formation: The labeled and protected cysteine is then coupled with a suitably protected glutamic acid derivative. For example, N-Boc-L-Glutamic acid 1-tert-butyl ester can be used. The coupling is achieved through a mixed anhydride condensation reaction. oup.com

Esterification: Following the formation of the dipeptide backbone, the ethyl ester is introduced at the C-terminus of the cysteine residue. This can be accomplished by reacting the dipeptide with ethanol in the presence of a catalyst, such as dry hydrogen chloride gas. google.com

Deprotection: Finally, all protecting groups are removed under specific conditions to yield the final isotopically labeled this compound.

This methodology allows for the specific placement of ¹³C and/or ¹⁵N atoms, depending on the labeled precursor used.

Table 1: Examples of Isotopically Labeled Precursors for GCEE Synthesis This table is interactive. You can sort and filter the data.

| Labeled Precursor | Isotope(s) | Resulting Labeled Moiety in GCEE | Primary Analytical Application |

|---|---|---|---|

| ¹³C₃,¹⁵N₁-L-Cysteine | ¹³C, ¹⁵N | Cysteine | Mass Spectrometry, NMR |

| U-¹³C₅-L-Glutamic Acid | ¹³C | Glutamate (B1630785) | Mass Spectrometry, NMR |

Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies

Deuterium (²H) labeling is a critical technique for investigating the kinetic isotope effect (KIE), which provides insight into reaction mechanisms by revealing which chemical bonds are broken or formed during the rate-determining step. wikipedia.org When a C-H bond is replaced with a C-D bond, the bond's vibrational frequency decreases due to the heavier mass of deuterium. This results in a higher activation energy for bond cleavage, leading to a slower reaction rate. wikipedia.org The magnitude of this rate change (expressed as the ratio kH/kD) is a powerful diagnostic tool. wikipedia.org

The synthesis of deuterated GCEE can be targeted at specific, non-exchangeable C-H positions. For KIE studies, the position of the deuterium label is chosen based on the specific enzymatic or chemical reaction being investigated. For example, if the mechanism of enzymatic hydrolysis of the ethyl ester is of interest, GCEE could be synthesized using deuterated ethanol (CH₃CD₂OH or CD₃CH₂OH) to place the label on the ethyl group.

The measured KIE can help distinguish between different reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, typically yielding high kH/kD values (usually >2). A secondary KIE occurs when the labeled position is not directly involved in bond breaking but is located near the reaction center, resulting in smaller kH/kD values (typically 0.8-1.4). wikipedia.org

Table 2: Theoretical Kinetic Isotope Effects (KIE) in Deuterium Labeling Studies This table is interactive. You can sort and filter the data.

| KIE Type | Location of Deuterium Label | Bond Status in Rate-Determining Step | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| Primary | At a C-H bond being cleaved | Broken | ~6-10 | The labeled C-H bond is directly involved in the slowest step of the reaction. |

| Secondary (α) | At the carbon atom undergoing rehybridization (e.g., sp³ to sp²) | Not Broken | ~1.1 - 1.2 | Indicates a change in the electronic environment at the reaction center. |

| Secondary (β) | At a carbon adjacent to the reaction center | Not Broken | ~1.15 - 1.3 | Often used to probe carbocation formation or conformational changes. |

By synthesizing specifically deuterated GCEE isotopologues and comparing their reaction rates to the unlabeled compound, researchers can map out the transition states of its metabolic transformations, providing a detailed understanding of its biochemical activity. nih.govnih.gov

Cellular Uptake and Transport Mechanisms of Glutamyl Cysteine Ethyl Ester

Investigating Membrane Permeability Characteristics in Model Systems

The addition of an ethyl ester group to γ-glutamylcysteine increases its lipophilicity, which is thought to facilitate its passage across the lipid bilayer of cell membranes. smolecule.comcymitquimica.com This enhanced permeability allows GCEE to be more readily transported into cells compared to its parent compound, γ-glutamylcysteine, or glutathione (B108866) itself. mdpi.comasm.org

Studies utilizing liposomes, which are artificial vesicles composed of a lipid bilayer, have been instrumental in understanding the passive diffusion of various compounds across cell membranes. While specific studies focusing solely on GCEE and liposomal models are not extensively detailed in the provided results, the principles of liposomal transport for similar molecules like glutathione can provide insights. For instance, research on liposomal-glutathione has shown that this formulation can increase intracellular glutathione levels. researchgate.net This suggests that encapsulating hydrophilic molecules like glutathione in a lipid-based carrier can improve their cellular uptake. researchgate.net The inherent lipophilicity of GCEE suggests it would readily interact with and permeate liposomal membranes, a hypothesis that underpins its design as a pro-drug for intracellular GSH delivery. smolecule.comcymitquimica.com

Artificial membrane systems are valuable tools for characterizing the permeability of drug candidates. The enhanced membrane permeability of GCEE due to its ethyl ester group is a key aspect of its function. smolecule.comasm.org This enhanced lipophilicity facilitates its transport across the plasma membrane. smolecule.commdpi.com While direct studies on GCEE with specific artificial membrane models are not detailed, the consistent observation of its ability to increase intracellular GSH levels across various cell types strongly supports its efficient membrane passage. nih.govnih.gov

Intracellular Accumulation Dynamics and Compartmentation

Once inside the cell, GCEE is rapidly hydrolyzed by intracellular esterases to form γ-glutamylcysteine and ethanol (B145695). smolecule.comresearchgate.net This newly formed γ-glutamylcysteine then serves as a direct substrate for glutathione synthetase, the second enzyme in the GSH biosynthesis pathway, leading to an increase in intracellular GSH levels. smolecule.comnih.gov This bypasses the rate-limiting step of GSH synthesis, which is the formation of γ-glutamylcysteine catalyzed by glutamate-cysteine ligase. smolecule.compsu.edu

Studies have shown that GCEE administration leads to a significant increase in intracellular GSH concentrations in various cell types, including neuronal cells, hepatocytes, and endothelial cells. nih.govnih.gov This elevated GSH can then be distributed to different cellular compartments, including the mitochondria, to protect against oxidative stress. frontiersin.org The ability of GCEE to increase GSH levels in the brain is particularly noteworthy, as it suggests the compound can cross the blood-brain barrier. mdpi.com

Table of Research Findings on GCEE Cellular Uptake and Effects:

| Finding | Cell/System Studied | Reference |

| GCEE increases intracellular glutathione (GSH) levels. | Human brain microvascular endothelial cells, Rodent brain | nih.gov |

| Ethyl ester moiety enhances lipophilicity and cellular uptake. | General principle | smolecule.comcymitquimica.com |

| GCEE is hydrolyzed intracellularly to γ-glutamylcysteine. | Isolated rat hepatocytes | mdpi.comnih.gov |

| Bypasses the feedback inhibition of γ-glutamylcysteine synthesis. | General principle | nih.gov |

| GCEE protects against oxidative stress. | Human brain microvascular endothelial cells, Rat hippocampal neurons | nih.govpsu.edu |

| GCEE can cross the blood-brain barrier. | Rodent models | mdpi.com |

Measurement of Intracellular Concentrations in Cell Lines

The efficacy of Glutamyl cysteine ethyl ester (GCEE) in elevating intracellular glutathione (GSH) levels has been demonstrated across various cell lines. The uptake and subsequent conversion of GCEE to GSH are typically quantified by measuring the change in intracellular GSH concentrations following treatment with GCEE.

In studies involving human brain microvascular endothelial cells (HBMECs), exposure to oxidative stress via hydrogen peroxide (H₂O₂) led to a depletion of intracellular GSH. nih.gov The addition of 750 µM GCEE was shown to restore these depleted GSH levels back to near-normal. nih.gov Similarly, in rat hepatocytes, GCEE was observed to increase GSH levels, an effect that was dose-dependently enhanced by the addition of glycine (B1666218), a precursor for GSH synthesis. nih.gov This suggests that glycine availability can influence the rate of GSH synthesis from the GCEE-derived γ-glutamylcysteine. nih.gov

Research on human monocytic THP-1 cells revealed that pretreatment with GCEE elevated the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox status. atsjournals.orgatsjournals.org In another study using the chronically HIV-1-infected human T-lymphocytic cell line H-9/IIIB, low concentrations of GCEE (200 to 400 μM) significantly repressed virus production without affecting cell viability, an effect linked to its role in modulating intracellular GSH. asm.org

The following table summarizes research findings on the impact of GCEE on intracellular concentrations in different cell lines.

Subcellular Localization Studies (e.g., Cytosol, Mitochondria)

The synthesis of glutathione (GSH) from its amino acid precursors occurs exclusively in the cytosol. nih.govmdpi.com As this compound (GCEE) serves as a prodrug to deliver γ-glutamylcysteine (γ-GC), its primary site of action begins in the cytosol where it is first hydrolyzed and then converted to GSH. mdpi.com

Under normal physiological conditions, the majority of cellular GSH, approximately 80-85%, resides in the cytosol. nih.gov A significant portion, around 10-15%, is compartmentalized within the mitochondria, with smaller amounts found in the endoplasmic reticulum and the nucleus. nih.gov Because mitochondria lack the enzymes necessary for GSH synthesis, they must import it from the cytosol. biorxiv.org This transport is mediated by specific carrier proteins in the mitochondrial membrane, such as those belonging to the SLC25 family. biorxiv.orgnih.gov

Studies have shown that GCEE exerts protective effects specifically on mitochondria. For example, in endothelial cells subjected to oxygen-glucose deprivation, GCEE was found to improve mitochondrial membrane potentials. nih.gov Further research has demonstrated that GCEE can protect mitochondria from oxidative stress induced by peroxynitrite. mdpi.com In vitro studies using isolated mitochondria have also indicated that γ-GC, the active product of GCEE hydrolysis, can directly substitute for GSH in its protective functions within the organelle. nih.gov This evidence strongly suggests that the administration of GCEE leads to an increased presence of its derivatives (γ-GC and subsequently synthesized GSH) within the mitochondrial compartment, where they contribute to mitochondrial function and antioxidant defense.

The following table outlines the primary subcellular locations relevant to GCEE's mechanism of action.

Metabolic Fate and Enzymatic Processing of Glutamyl Cysteine Ethyl Ester

Hydrolysis of the Ethyl Ester Moiety

The initial and critical step in the intracellular metabolism of GCEE is the hydrolysis of the ethyl ester bond. This modification is what grants GCEE its enhanced lipophilicity and cell permeability compared to its parent compound, γ-glutamylcysteine. cymitquimica.comsmolecule.com Once inside the cell, this ester group must be removed to release the biologically active dipeptide.

The conversion of GCEE to γ-glutamylcysteine is catalyzed by intracellular enzymes known as esterases. mdpi.comphysiology.org These enzymes are responsible for cleaving the ester bond, releasing ethanol (B145695) and the dipeptide γ-glutamylcysteine. smolecule.com This de-esterification is a common strategy for improving the bioavailability of therapeutic agents, and in the case of GCEE, it effectively delivers the direct precursor for the final step of glutathione (B108866) synthesis. mdpi.comnih.gov Studies on similar compounds, like N-acetylcysteine ethyl ester (NACET) and glutathione ethyl ester (GSHee), confirm that they are rapidly de-esterified intracellularly to their respective parent compounds. researchgate.netnih.gov In isolated rat hepatocytes, GCEE is readily transported into the cells and hydrolyzed to γ-GC by these esterases. mdpi.comnih.gov

Esterases are ubiquitously distributed throughout the cell, with activity found in various compartments, including the plasma and cytosol. nih.gov The specific type of esterase involved in GCEE hydrolysis, carboxylesterase, has been identified as playing a key role in elevating cellular cysteine levels from cysteine esters. physiology.org While the exact subcellular distribution for GCEE de-esterification is not exhaustively detailed in the literature, the rapid conversion suggests broad accessibility of the compound to these enzymes following its entry into the cell. The rapid hydrolysis ensures that the precursor molecule, γ-glutamylcysteine, is made available for subsequent metabolic processes within the cellular environment. mdpi.comresearchgate.net

Intracellular Cleavage of the Gamma-Glutamyl Bond

Following de-esterification, the resulting γ-glutamylcysteine dipeptide can be further metabolized. One significant pathway involves the cleavage of the gamma-glutamyl bond, which separates the glutamate (B1630785) and cysteine residues. This process is primarily mediated by the enzyme γ-glutamyltransferase (GGT).

Gamma-glutamyltransferase (GGT) is a key cell surface enzyme that catalyzes the cleavage of the γ-glutamyl bond in extracellular glutathione and other γ-glutamyl compounds. nih.govresearchgate.netresearchgate.net This action initiates their breakdown into constituent amino acids. researchgate.net GGT can catalyze two main types of reactions: hydrolysis, where the γ-glutamyl group is transferred to a water molecule to yield glutamate, and transpeptidation, where the γ-glutamyl group is transferred to an acceptor amino acid or peptide. nih.govfrontiersin.org In vivo, the hydrolysis reaction of GGT is predominant. nih.gov Following the action of GGT on larger molecules like glutathione S-conjugates, dipeptidases such as aminopeptidase (B13392206) N or cysteinylglycine (B43971) dipeptidase act to cleave the remaining cysteinylglycine bond. nih.gov

Table 1: Key Enzymes in the Metabolism of Glutamyl Cysteine Ethyl Ester and Related Compounds

| Enzyme | Action | Substrate(s) | Product(s) |

| Esterases (e.g., Carboxylesterase) | Hydrolyzes the ethyl ester bond. mdpi.comphysiology.org | This compound | γ-Glutamylcysteine, Ethanol smolecule.com |

| γ-Glutamyltransferase (GGT) | Cleaves the γ-glutamyl bond via hydrolysis or transpeptidation. nih.govfrontiersin.org | γ-Glutamylcysteine, Glutathione | Glutamate, Cysteine, γ-Glutamyl-amino acids nih.govresearchgate.net |

| Glutathione Synthetase (GS) | Forms the final peptide bond in glutathione synthesis. mdpi.comresearchgate.net | γ-Glutamylcysteine, Glycine (B1666218) | Glutathione (GSH) smolecule.com |

The enzymatic action of GGT follows a "ping-pong" mechanism where the γ-glutamyl group of the substrate first binds to the enzyme. nih.gov In human GGT1, specific residues within the active site, such as Gly-473 and Gly-474, form an oxyanion hole that facilitates the nucleophilic attack by the side-chain oxygen of Threonine-381 on the γ-glutamyl carbon of the substrate. nih.gov This forms a covalent acyl-enzyme intermediate and releases the first product (e.g., the cysteinyl moiety). nih.govnih.gov The rate-limiting step in the catalytic reaction is the subsequent hydrolysis of this acyl bond, which releases glutamate and regenerates the free enzyme. nih.gov Kinetic studies of γ-glutamylcysteine ligase (GCL), the enzyme for the reverse reaction (synthesis), show an absolute requirement for L-glutamate, L-cysteine, and ATP. nih.gov

Contribution of Cleavage Products to Downstream Metabolic Pathways

The primary metabolic significance of GCEE lies in its ability to efficiently deliver γ-glutamylcysteine into the cell. mdpi.com This dipeptide is the direct substrate for the second and final step of glutathione (GSH) synthesis. smolecule.comresearchgate.net

The synthesis of GSH occurs in two ATP-dependent steps catalyzed by cytosolic enzymes. mdpi.com

Step 1: Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis and is subject to feedback inhibition by GSH itself. nih.govresearchgate.netunisi.it

Step 2: Glutathione synthetase (GS) catalyzes the ligation of glycine to the C-terminal of γ-glutamylcysteine, forming glutathione. mdpi.comsmolecule.com

By providing γ-glutamylcysteine directly, GCEE administration bypasses the rate-limiting and feedback-inhibited first step. uky.edugoogle.com This leads to a significant upregulation of intracellular GSH levels, thereby enhancing the cell's antioxidant capacity and ability to protect against oxidative stress. uky.edumdpi.com The cleavage products of GGT action, glutamate and cysteine, can also be re-utilized by the cell for de novo synthesis of γ-glutamylcysteine, feeding back into the GSH synthesis pathway. mdpi.com

Release of Cysteine and its Utilization

Once inside the cell, this compound undergoes rapid enzymatic processing. The primary metabolic event is the hydrolysis of the ethyl ester bond, a reaction catalyzed by intracellular esterases. This process releases γ-glutamylcysteine (γ-GC) and ethanol. smolecule.com The liberated γ-GC then serves as a direct substrate for the second and final enzyme in the glutathione synthesis pathway, glutathione synthetase (GS). nih.govsmolecule.commdpi.com

This pathway bypasses the first and rate-limiting step of de novo glutathione synthesis, which is the ligation of glutamate and cysteine by the enzyme glutamate-cysteine ligase (GCL). mdpi.comunisi.it The activity of GCL is tightly regulated by feedback inhibition from glutathione itself and is often limited by the low intracellular availability of cysteine. nih.govuky.eduunisi.it By delivering γ-GC directly, GCEE circumvents this regulatory bottleneck, providing the necessary cysteine precursor for robust glutathione production. nih.govuky.edu

The newly synthesized glutathione, derived from the cysteine provided by GCEE, is then integrated into the cell's antioxidant defense system. Research has consistently demonstrated that administration of GCEE leads to a significant elevation of intracellular glutathione levels in various tissues, including the brain, liver, and in endothelial cells. nih.govkarger.comnih.gov This enhanced glutathione pool is utilized by several key antioxidant enzymes. For instance, studies in models of traumatic brain injury have shown that GCEE treatment increases the activity of glutathione reductase and glutathione peroxidase. mdpi.com Glutathione reductase is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), while glutathione peroxidase uses GSH to neutralize harmful reactive oxygen species like hydrogen peroxide. uky.edumdpi.com

The table below summarizes the key enzymatic steps in the metabolism of this compound and subsequent glutathione synthesis.

Table 1: Enzymatic Processing of this compound| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |

|---|---|---|---|---|

| 1 | This compound | Intracellular Esterases | γ-Glutamylcysteine + Ethanol | Cytosol |

| 2 | γ-Glutamylcysteine + Glycine | Glutathione Synthetase (GS) | Glutathione (GSH) + ADP + Pi | Cytosol |

Research findings have quantified the impact of GCEE on glutathione-related enzyme activity, particularly in the context of oxidative stress.

Table 2: Effect of GCEE Treatment on Glutathione-Related Enzyme Activity in Traumatic Brain Injury Model

| Enzyme | Time Post-Injury | % Increase in Activity (GCEE vs. Saline) | Statistical Significance (p-value) |

|---|---|---|---|

| Glutathione Reductase | 60 min | 40% | < 0.05 mdpi.com |

| Glutathione Peroxidase | 60 min | 12% | < 0.001 mdpi.com |

These findings underscore that the cysteine released from GCEE is effectively utilized not only for synthesizing new glutathione but also for supporting the function of the broader enzymatic machinery that relies on glutathione to protect the cell from oxidative damage. mdpi.com

Fate of Glutamate and its Metabolic Integration

The glutamate moiety of this compound is delivered to the cell as part of the γ-glutamylcysteine dipeptide. smolecule.com Unlike the cysteine component, which bypasses its initial enzymatic step, the glutamate is directly channeled into the final stage of glutathione synthesis.

Upon the action of glutathione synthetase, the entire γ-glutamylcysteine molecule, including the glutamate residue, is ligated with glycine to form the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). nih.govmdpi.com Therefore, the primary and immediate metabolic fate of the glutamate derived from GCEE is its incorporation into the cellular glutathione pool.

This newly formed glutathione becomes part of the γ-glutamyl cycle, a six-enzyme pathway responsible for both the synthesis and degradation of glutathione, as well as the transport of certain amino acids across the cell membrane. researchgate.net While GCEE circumvents the initial synthesis step, the glutamate it carries becomes an integral part of this cycle. If the glutathione molecule is later catabolized by γ-glutamyl transpeptidase and other peptidases, its constituent amino acids—glutamate, cysteine, and glycine—are released and can be reutilized for subsequent rounds of glutathione synthesis or other metabolic pathways. researchgate.net

Under certain pathological conditions, such as cysteine starvation, intracellular glutamate can accumulate, which can have cytotoxic effects. biorxiv.org By providing glutamate in the form of γ-glutamylcysteine, GCEE ensures that the glutamate is efficiently consumed in the glutathione synthetase reaction, preventing its potential accumulation as a free amino acid. biorxiv.org This directed utilization ensures that the glutamate component of GCEE is seamlessly integrated into the cell's primary antioxidant defense system without perturbing the delicate balance of intracellular amino acid concentrations. mdpi.com

Role of Glutamyl Cysteine Ethyl Ester in Glutathione Homeostasis and Redox Regulation

Precursor Role in Glutathione (B108866) Synthesis Pathways

GCEE serves as a pro-drug for γ-GC, efficiently delivering this key substrate into cells to bolster the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process, and the availability of its constituent amino acids, particularly cysteine, is a critical rate-limiting factor.

The synthesis of GSH is initiated by the enzyme gamma-glutamylcysteine (B196262) synthetase (GCS), also known as glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-GC from glutamate (B1630785) and cysteine. This initial step is the primary rate-limiting reaction in the entire GSH synthesis pathway. Glutathione itself acts as a feedback inhibitor of GCS, thus regulating its own production. GCEE, once inside the cell, is hydrolyzed to release γ-GC. This γ-GC can then be utilized by the second enzyme in the pathway, glutathione synthetase (GS), which adds a glycine (B1666218) molecule to form glutathione. By providing a direct source of γ-GC, GCEE effectively bypasses the GCS-catalyzed step and its associated feedback inhibition by GSH. nih.govnih.gov This allows for a sustained and elevated production of glutathione, even in the presence of high intracellular GSH levels. nih.gov

The availability of cysteine is a major determinant of the rate of GSH synthesis. nih.gov GCEE circumvents this limitation by directly supplying γ-glutamylcysteine, the product of the reaction that requires cysteine. nih.govuky.edu This is particularly significant under conditions of oxidative stress where cysteine may be depleted or its uptake impaired. By delivering the dipeptide precursor, GCEE ensures that the subsequent step of glutathione synthesis can proceed without being constrained by the availability of the initial amino acid substrates for GCS. nih.gov

Impact on Intracellular Glutathione Pools

The administration of GCEE has been shown to have a significant impact on the size and composition of the intracellular glutathione pool, which is crucial for maintaining cellular redox balance and protecting against oxidative damage.

Numerous studies have demonstrated that GCEE is effective in elevating the total intracellular glutathione levels (both the reduced form, GSH, and the oxidized form, glutathione disulfide or GSSG). For instance, in primary neuronal cultures, the addition of GCEE resulted in an elevated mean cellular GSH level compared to untreated controls. uky.edu Furthermore, when endogenous GSH synthesis was inhibited by buthionine sulfoximine (B86345) (BSO), which blocks GCS, GCEE was able to restore total cellular GSH to control levels. uky.edu This highlights its ability to replenish glutathione pools independently of the primary rate-limiting enzyme. Similarly, in human brain microvascular endothelial cells subjected to oxidative injury with hydrogen peroxide, GCEE treatment restored intracellular GSH levels to 98% of those in uninjured cells. nih.gov In vivo studies have also confirmed the efficacy of GCEE in boosting GSH levels in various tissues, including the brain, liver, and heart. nih.govnih.govnih.gov

| Experimental Model | Condition | GCEE Treatment | Outcome on Total GSH Levels | Reference |

|---|---|---|---|---|

| Primary Neuronal Culture | Inhibition of GCS with BSO | Addition of GCEE | Restored total cellular GSH to control levels. | uky.edu |

| Human Brain Microvascular Endothelial Cells | Oxidative injury with H₂O₂ | 750µM GCEE | Preserved GSH levels to 98% of un-injured cells. | nih.gov |

| Rat Liver | Cyclophosphamide-induced toxicity | Pretreatment with GCEE | Prevented the depletion of GSH. | nih.gov |

Investigating Effects on Cellular Redox State Indicators

The impact of GCEE on the cellular redox environment extends beyond just the glutathione pool. Its ability to bolster GSH levels leads to a reduction in various markers of oxidative stress. In human brain microvascular endothelial cells exposed to hydrogen peroxide, GCEE significantly reduced the formation of reactive oxygen species (ROS). nih.gov Moreover, in an in vivo model of traumatic brain injury, GCEE administration led to decreased levels of protein carbonyls and 3-nitrotyrosine, which are markers of protein oxidation and nitration, respectively. nih.gov Studies have also shown that GCEE can mitigate mitochondrial dysfunction induced by oxygen-glucose deprivation, a condition that severely impacts the cellular redox state. nih.gov

| Experimental Model | Condition | Redox State Indicator | Effect of GCEE | Reference |

|---|---|---|---|---|

| Human Brain Microvascular Endothelial Cells | Oxidative injury with H₂O₂ | Reactive Oxygen Species (ROS) | Significantly reduced ROS formation. | nih.gov |

| Rat Model of Traumatic Brain Injury | Traumatic Brain Injury | Protein Carbonyls | Significantly decreased levels. | nih.gov |

| Rat Model of Traumatic Brain Injury | Traumatic Brain Injury | 3-Nitrotyrosine | Significantly decreased levels. | nih.gov |

| Human Brain Microvascular Endothelial Cells | Oxygen-Glucose Deprivation | Mitochondrial Membrane Potential | Ameliorated disruption of mitochondrial membrane potentials. | nih.gov |

Assessment of Reactive Oxygen Species (ROS) Levels

Glutamyl cysteine ethyl ester (GCEE) has been shown to play a significant role in mitigating the cellular accumulation of reactive oxygen species (ROS), highly reactive molecules that can cause extensive damage to cells. By serving as a direct precursor to γ-glutamylcysteine and subsequently glutathione (GSH), GCEE effectively bolsters the cell's antioxidant capacity.

Research has demonstrated the efficacy of GCEE in reducing ROS levels across various experimental models of oxidative stress. In one study involving human brain microvascular endothelial cells, oxidative stress induced by hydrogen peroxide (H₂O₂) led to a rapid, twofold increase in ROS formation. The addition of GCEE successfully reduced the level of ROS formation back to baseline. nih.gov This intervention highlights GCEE's ability to restore redox balance in cerebrovascular cells under oxidative attack. nih.gov

Furthermore, GCEE's protective effects extend to mitigating the downstream consequences of elevated ROS, such as damage to cellular macromolecules. In models of traumatic brain injury, treatment with GCEE was found to lower the levels of protein oxidation, a direct marker of ROS-induced damage. eku.edu By decreasing the presence of these harmful reactive species, GCEE helps protect essential proteins from oxidative damage that would otherwise impair their function. eku.edu

The table below summarizes key findings on the effect of GCEE on ROS levels from experimental studies.

| Experimental Model | Stress Inducer | Key Findings | Reference |

| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (H₂O₂) | GCEE reduced ROS formation to baseline levels. | nih.gov |

| Rat Model of Traumatic Brain Injury | Mechanical Injury | GCEE treatment led to less protein oxidation compared to saline control. | eku.edu |

| Primary Neuronal Culture | Amyloid beta (1-42) peptide | GCEE-mediated increase in GSH protected neurons against protein oxidation. | uky.edu |

Modulation of Antioxidant Enzyme Activities (e.g., GPx, GR)

The antioxidant function of glutathione is critically dependent on the activity of related enzymes, particularly Glutathione Peroxidase (GPx). This enzyme catalyzes the reduction of harmful hydroperoxides by using glutathione as a reducing agent. This compound (GCEE) enhances cellular defense mechanisms not only by increasing the substrate for GPx (glutathione) but also by positively influencing the activity of the enzyme itself.

In a study investigating cyclophosphamide-induced hepatotoxicity, the toxic agent caused a significant suppression of the liver's natural antioxidant defenses, including the activity of GPx. nih.gov Pre-treatment with GCEE was shown to prevent this decline, effectively preserving the functional capacity of GPx. nih.gov By maintaining the activity of this crucial enzyme, GCEE ensures the efficient neutralization of peroxides, thereby protecting the liver from oxidative damage. nih.gov

This protective effect underscores a key aspect of GCEE's mechanism: it supports both the non-enzymatic (as a direct ROS scavenger via GSH) and the enzymatic pathways of antioxidant defense. The preservation of GPx activity is vital for cellular redox homeostasis, as this enzyme is a primary line of defense against lipid peroxidation and other forms of oxidative damage.

The following table details the observed effects of GCEE on the activity of key antioxidant enzymes in a preclinical model.

| Experimental Model | Toxin/Stress Inducer | Effect on GPx Activity | Outcome | Reference |

| Rat Liver | Cyclophosphamide | Prevented the toxin-induced suppression of GPx activity. | Enhanced enzymatic antioxidant defenses and protected against hepatotoxicity. | nih.gov |

Interplay with Other Sulfur-Containing Metabolites

Cysteine and Cystine Pathways

The synthesis of glutathione is a two-step enzymatic process that is highly dependent on the availability of the sulfur-containing amino acid, cysteine. The first and often rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by the enzyme γ-glutamylcysteine synthetase.

This compound intervenes in this pathway in a unique manner. As a stabilized, cell-permeable form of γ-glutamylcysteine, GCEE bypasses this initial, regulated step. This is particularly significant under conditions where cysteine availability is limited or when the activity of γ-glutamylcysteine synthetase is impaired. Research has shown that even when this key enzyme is inhibited by buthionine sulfoximine, leading to a near-total depletion of cellular GSH, the addition of GCEE can restore GSH levels back to that of controls. uky.edu

This demonstrates that GCEE provides the direct substrate for the second enzyme in the pathway, glutathione synthetase, which then adds a glycine molecule to form glutathione. By circumventing the need for de novo synthesis of γ-glutamylcysteine, GCEE ensures that glutathione production can proceed even when the upstream supply of cysteine is compromised, thereby uncoupling GSH synthesis from the constraints of cysteine transport and metabolism.

Methionine Cycle Interactions

The methionine cycle is a central metabolic pathway that provides methyl groups for numerous biochemical reactions and is intricately linked to the synthesis of sulfur-containing compounds, including cysteine. Through a series of reactions, methionine is converted to S-adenosylmethionine (SAM) and subsequently to homocysteine. Homocysteine stands at a critical metabolic branch point where it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted into cystathionine (B15957) and then cysteine.

The transsulfuration pathway is a primary source of endogenous cysteine for glutathione synthesis. When there is a high demand for glutathione, such as during significant oxidative stress, there is a corresponding increase in the metabolic flux through the methionine cycle and the transsulfuration pathway to produce the necessary cysteine.

Mechanistic Studies in Cellular and Subcellular Research Models

In Vitro Cellular Models for Investigating Biochemical Effects

In vitro cell culture systems are fundamental for dissecting the specific molecular pathways affected by GCEE. These models offer controlled environments to study the compound's ability to protect against various insults, such as oxidative stress and metabolic disruption.

Immortalized cell lines provide a consistent and reproducible platform for mechanistic studies. Research has employed a human brain microvascular endothelial cell line to explore the cytoprotective actions of GCEE against oxidative and metabolic injury. nih.goveku.edu In one key study, cells were subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) or metabolic stress through oxygen-glucose deprivation (OGD). nih.goveku.edu

The addition of GCEE demonstrated significant protective effects. It markedly reduced the formation of reactive oxygen species (ROS) and restored intracellular glutathione (B108866) levels that were depleted by H₂O₂ exposure. nih.goveku.edu Furthermore, GCEE treatment decreased endothelial cell death during both H₂O₂-mediated injury and after OGD. nih.goveku.edu Mechanistically, GCEE was shown to ameliorate the disruption of mitochondrial membrane potentials caused by OGD, highlighting its role in preserving mitochondrial integrity during metabolic stress. nih.goveku.edu

| Experimental Stressor | Key Pathological Effect | Observed Effect of GCEE Treatment |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Increased ROS formation, depleted GSH, increased cell death | Significantly reduced ROS formation, restored GSH levels, decreased cell death |

| Oxygen-Glucose Deprivation (OGD) | Disrupted mitochondrial membrane potential, increased cell death | Ameliorated mitochondrial disruption, significantly decreased cell death |

Primary cells, being derived directly from living tissue, offer a model that more closely represents the physiological state of cells in vivo. The efficacy of GCEE in boosting GSH levels has been demonstrated in primary cultured hepatocytes from mice. nih.gov These studies showed that GCEE is effective at increasing intracellular glutathione concentrations. nih.gov

In a separate model using isolated rat hepatocytes, GCEE was shown to prevent immunological cell injury induced by an anti-rat liver plasma membrane antiserum. nih.gov Treatment with GCEE prevented the release of transaminases (an indicator of cell damage), counteracted the decrease in GSH content, and inhibited the activation of phospholipase A2 and subsequent increases in intracellular calcium and lipid peroxides. nih.gov These findings suggest GCEE protects against immune-mediated cell membrane damage by maintaining intracellular GSH levels. nih.gov

Furthermore, studies on primary neuronal cultures have shown that GCEE can cross the plasma membrane and protect against beta-amyloid toxicity, a pathological hallmark of Alzheimer's disease. nih.gov

| Time After GCEE Addition | Relative Cellular Glutathione Level (Control = 100) |

|---|---|

| 0 hours | 100 |

| 4 hours | 145 |

| 8 hours | 160 |

| 12 hours | 175 |

To better replicate the complex microenvironment of tissues, researchers have developed co-culture and three-dimensional (3D) cell culture models. These advanced systems allow for the study of cell-cell interactions and more accurately mimic the structural and functional characteristics of native tissue. mdpi.com

While direct studies of GCEE in these specific models are not widely reported, sophisticated 3D models have been used to study related compounds and pathways. For instance, a 3D-differentiated airway model using primary human bronchial cells from cystic fibrosis (CF) donors has been employed to investigate therapies targeting glutathione deficiency. researchgate.net In this air-liquid interface (ALI) culture system, the administration of γ-glutamylcysteine (GGC), the direct precursor to GSH, was shown to increase total intracellular glutathione levels and protect cells from damage induced by lipopolysaccharide (LPS). researchgate.net Such models provide a promising platform for evaluating the efficacy of GSH-modulating prodrugs like GCEE in a more physiologically relevant context. researchgate.net

Ex Vivo Organ and Tissue Slice Models

Ex vivo models, which involve the use of organs or tissues outside of the body, serve as a critical bridge between in vitro cell culture and in vivo animal studies. They preserve the native tissue architecture and cellular heterogeneity, offering a unique system to study organ-level physiology and response to chemical compounds.

While comprehensive studies detailing the use of continuously perfused organ systems for GCEE evaluation are limited, research on isolated organs following in vivo treatment provides valuable insights. A study on ischemia-reperfusion-induced liver injury in rats utilized an ex vivo approach where livers were isolated after the animals were pretreated with GCEE. nih.gov

The results demonstrated that GCEE administration mitigated post-ischemic liver injury. nih.gov Specifically, it improved the recovery of mitochondrial function and maintained tissue glutathione concentrations in the isolated liver tissue following the ischemic event. nih.gov Furthermore, GCEE treatment reduced the leakage of liver enzymes and the concentration of lipid peroxides after reperfusion, indicating a protective effect on the whole organ. nih.gov

| Parameter Measured | Observation in GCEE-Treated Group |

|---|---|

| Mitochondrial Function Recovery | Improved |

| Tissue Glutathione (GSH) Concentration | Maintained |

| Liver Enzyme Leakage (AST, ALT, LDH) | Mitigated |

| Lipid Peroxide Concentration | Mitigated |

Precision-cut tissue slices (PCLS), most commonly precision-cut liver slices (PCLS), are an ex vivo model that preserves the 3D structure and cellular diversity of the original organ. alspi.com This technique allows for the maintenance of cell-cell and cell-matrix interactions, making it a reliable tool for studying liver disease and xenobiotic metabolism. alspi.com The application of the PCLS model for the direct investigation of Glutamyl Cysteine Ethyl Ester has not been extensively reported in the scientific literature. However, the PCLS platform is well-suited for studying pathways related to oxidative stress and cellular protection, representing a valuable potential model for future mechanistic studies of GCEE and other glutathione precursors.

Mechanistic Probes and Inhibitors in Research

The study of this compound (GCEE) in cellular and subcellular models often employs specific inhibitors to elucidate its mechanisms of action, particularly concerning its role in glutathione (GSH) synthesis and its cellular uptake. By selectively blocking enzymatic or transport pathways, researchers can confirm the distinct advantages of GCEE as a GSH precursor.

Use of Enzyme Inhibitors (e.g., Buthionine Sulfoximine)

A primary tool used in mechanistic studies involving GCEE is L-buthionine-S,R-sulfoximine (BSO). BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of GSH: the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. By inhibiting GCS, BSO effectively depletes intracellular GSH stores, inducing a state of oxidative stress and making cells more susceptible to damage. acs.org

The use of BSO is crucial for demonstrating the efficacy of GCEE as a GSH delivery agent. Since GCEE is the ethyl ester of γ-glutamylcysteine, it provides the direct substrate for the second enzyme in the GSH synthesis pathway, glutathione synthetase (GS). Therefore, GCEE can bypass the BSO-induced enzymatic block. Studies have shown that in BSO-treated cellular systems, where GSH levels are significantly diminished, the administration of GCEE or its analogs like glutathione monoethyl ester (GME) effectively restores intracellular GSH levels. nih.govnih.gov This experimental approach confirms that GCEE is readily taken up by cells, hydrolyzed by intracellular esterases to γ-glutamylcysteine, and subsequently converted to GSH, thereby circumventing the inhibited GCS step. nih.gov This methodology has been pivotal in establishing GCEE as an effective agent for replenishing GSH under conditions where de novo synthesis from cysteine is compromised.

Application of Specific Transporter Inhibitors

The cellular uptake of the precursors for GSH synthesis, particularly cysteine and its oxidized form cystine, is mediated by specific membrane transport systems. The primary transporters involved are the excitatory amino acid transporters (EAATs) for cysteine and the cystine/glutamate antiporter (system xc−) for cystine. nih.govnih.govnih.gov The ethyl ester moiety of GCEE is designed to increase its lipophilicity, allowing it to permeate cell membranes more readily and largely bypass the reliance on these specific amino acid transporters. nih.gov

In research, this mechanism can be probed by using inhibitors of these transport systems.

System xc- Inhibitors : Compounds like sulfasalazine (B1682708) can inhibit system xc-, blocking the uptake of cystine and thereby limiting the substrate available for GSH synthesis. nih.govfrontiersin.org

EAAT Inhibitors : A variety of inhibitors exist for EAATs, such as DL-TBOA (a non-transportable inhibitor of EAAT1-3) and dihydrokainate (a selective inhibitor for EAAT2). nih.govmedchemexpress.com Inhibition of these transporters can reduce neuronal cysteine uptake and subsequent GSH synthesis. nih.gov

The use of GCEE in experimental models where these transporters are inhibited or genetically knocked down can demonstrate its alternative route of entry. By providing a cell-permeant form of γ-glutamylcysteine, GCEE ensures that the downstream synthesis of GSH can proceed even when the primary pathways for cysteine and cystine uptake are compromised. This is a significant mechanistic advantage, particularly in pathological conditions where the expression or function of these transporters may be impaired. nih.govnih.gov While the existence of a specific transporter for γ-glutamylcysteine has been postulated, the primary mechanism of GCEE uptake is considered to be its enhanced membrane permeability. nih.gov

Gene Expression and Protein Regulation Studies

Research into this compound extends to its effects on gene and protein expression, providing insight into its downstream cellular impacts beyond direct antioxidant replenishment. These studies utilize transcriptomic and proteomic approaches to map the molecular changes induced by GCEE.

Transcriptomic Analysis (e.g., RNA-seq, RT-qPCR)

Transcriptomic analyses are employed to investigate how GCEE modulates the expression of genes at the mRNA level. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) allow for the precise quantification of specific gene transcripts, while RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome. nih.govresearchgate.net

Studies have demonstrated that GCEE can significantly alter the expression of genes involved in inflammation and oxidative stress. For example, in a rat model of cyclophosphamide-induced hepatotoxicity, pretreatment with GCEE was found to downregulate the mRNA expression of key pro-inflammatory mediators. Specifically, the expression of nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS) was significantly decreased in the liver tissue of GCEE-treated rats. frontiersin.orgnih.gov These findings indicate that GCEE's protective effects are mediated not only by replenishing GSH but also by transcriptionally repressing inflammatory pathways.

| Gene | Research Model | Analytical Method | Observed Effect of GCEE | Reference |

|---|---|---|---|---|

| NF-κB (Nuclear factor-kappa B) | Cyclophosphamide-induced rats (liver) | RT-qPCR | Significant downregulation | frontiersin.orgnih.gov |

| iNOS (Inducible nitric oxide synthase) | Cyclophosphamide-induced rats (liver) | RT-qPCR | Significant downregulation | nih.gov |

Proteomic Profiling (e.g., Western Blot, Mass Spectrometry)

Proteomic studies complement transcriptomic data by examining the effects of GCEE at the protein level. These analyses can confirm whether changes in mRNA translate to corresponding changes in protein expression and can also identify post-translational modifications regulated by GSH status.

Western Blotting is a widely used technique to detect and quantify specific proteins. Research has utilized Western blots to confirm that the GCEE-induced downregulation of NF-κB mRNA is mirrored by a significant decrease in NF-κB protein levels. nih.gov Similarly, in studies of peroxynitrite-induced cellular injury, Western blotting was used to detect the formation of nitrotyrosine, a marker of protein damage. Treatment with glutathione ethyl ester was shown to attenuate this damage, indicating a protective effect at the protein level. aups.org.au

Mass Spectrometry (MS) offers a high-throughput approach for identifying and quantifying thousands of proteins within a cell or tissue, providing a global profile of the proteome. nih.gov MS-based proteomics can be used to assess broad changes in cellular pathways in response to GCEE. Furthermore, advanced MS techniques are instrumental in studying S-glutathionylation, a reversible post-translational modification where GSH is added to cysteine residues on proteins. nih.gov This modification can alter protein function, localization, and activity. By increasing the intracellular pool of GSH, GCEE can influence the S-glutathionylation status of a wide range of proteins, thereby regulating cellular processes such as signaling, metabolism, and apoptosis.

| Protein/Modification | Research Model | Analytical Method | Observed Effect of GCEE/Analog | Reference |

|---|---|---|---|---|

| NF-κB (Nuclear factor-kappa B) | Cyclophosphamide-induced rats (liver) | Western Blot | Significant decrease in protein expression | nih.gov |

| Nitrotyrosine Formation | Human umbilical vein endothelial cells | Western Blot | Attenuated by glutathione ethyl ester | aups.org.au |

| Global Proteome | Differentiated airway epithelium | LC-MS/MS | Altered in response to γ-glutamylcysteine treatment |

Analytical Methodologies for Research on Glutamyl Cysteine Ethyl Ester and Its Metabolites

Quantitative Determination in Biological Matrices (Research Samples)

Accurate quantification of GCEE and its related thiols in biological samples is challenging due to their high polarity, susceptibility to oxidation, and often low endogenous concentrations. researchgate.netuni-regensburg.de Several advanced analytical techniques have been developed to address these issues.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of GCEE and its metabolites. uni-regensburg.de It offers unparalleled sensitivity and specificity, allowing for the direct detection and quantification of target analytes in complex mixtures with minimal sample cleanup. uni-regensburg.de The combination of chromatographic separation with mass analysis enables the differentiation of structurally similar compounds. uni-regensburg.denih.gov

In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where the compounds are separated on a column, often a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column. researchgate.netlcms.cz The separated analytes then enter the mass spectrometer, where they are ionized, and specific parent ions are selected and fragmented. The resulting fragment ions are detected, providing a highly specific signal for quantification. The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the assay. lcms.cz To correct for matrix effects and variations in sample processing, stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled analytes, are frequently employed to ensure the accuracy of quantification. nih.govumich.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used alternative for quantifying thiols. researchgate.net However, GCEE and its metabolites like γ-glutamylcysteine and glutathione (B108866) lack a native chromophore or fluorophore, making direct detection by these methods difficult. researchgate.net To overcome this limitation, a pre-column or post-column derivatization step is employed, where the thiol group of the analyte is reacted with a labeling agent to form a product that is readily detectable. semanticscholar.orgmdpi.com

Several derivatizing reagents are used for this purpose. Monobromobimane (B13751) (MBB) reacts with thiols to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of the analytes in the presence of a thiol to yield fluorescent isoindole derivatives. semanticscholar.org The choice of reagent depends on the specific analytes and the desired sensitivity. This approach has been successfully applied to determine the content of γ-glutamylcysteine and other thiols in various biological samples, including plant tissues. mdpi.com

| Derivatizing Reagent | Abbreviation | Detection Method | Reference |

|---|---|---|---|

| Monobromobimane | MBB | Fluorescence | mdpi.com |

| o-Phthalaldehyde | OPA | Fluorescence | semanticscholar.org |

| Ethacrynic Acid | EA | Ultraviolet (UV) | nih.gov |

| N-ethylmaleimide | NEM | Ultraviolet (UV) | |

| Dansyl Chloride | - | Fluorescence | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabolomics to obtain a comprehensive profile of metabolites in a biological sample. While less sensitive than MS-based methods, NMR provides detailed structural information and is highly quantitative without the need for identical internal standards. For research on GCEE, ¹H-NMR can be used to track the metabolic fate of the ester by identifying and quantifying the parent compound and its downstream metabolites, including γ-glutamylcysteine and glutathione. The technique relies on the distinct resonance frequencies of atomic nuclei in a magnetic field, providing a unique spectral fingerprint for each metabolite. This allows for the simultaneous measurement of multiple compounds, offering a snapshot of the metabolic state of the cells or tissues following GCEE administration.

Sample Preparation Techniques for Research Analysis

The quality and accuracy of analytical results are highly dependent on the sample preparation process. uni-regensburg.de The primary goals are to efficiently extract the analytes of interest, remove interfering substances like proteins and lipids, and prevent the degradation or artificial oxidation of the target compounds, particularly the reactive thiol groups. uni-regensburg.deresearchgate.net

The extraction of GCEE and its metabolites from biological matrices is a critical first step. For tissue samples, the process typically begins with rapid homogenization in a cold buffer to quench metabolic activity. mdpi.comnih.gov Common buffers include phosphate-buffered saline (PBS). nih.gov To lyse cells and release intracellular contents, methods such as sonication, freeze-thaw cycles, or the use of lysing matrices are employed. researchgate.netmdpi.com

Following homogenization or cell lysis, proteins must be removed as they can interfere with chromatographic analysis and damage analytical columns. This is typically achieved by precipitation with an acid, such as sulfosalicylic acid (SSA) or perchloric acid, or an organic solvent like acetonitrile. researchgate.netresearchgate.net After precipitation, the sample is centrifuged, and the clear supernatant containing the analytes is collected for analysis. researchgate.net It is imperative to handle samples quickly and at low temperatures throughout the procedure to minimize the auto-oxidation of thiols like γ-glutamylcysteine and glutathione. uni-regensburg.demsu.edu

Derivatization is a key step in many HPLC-based methods to enhance the detection of thiols. mdpi.com The protocols are designed to be rapid, efficient, and produce stable derivatives.

A frequently used protocol involves the alkylation of the thiol group. For instance, N-ethylmaleimide (NEM) can be added to the sample immediately after collection to form stable thioether adducts. This step effectively protects the thiol group from oxidation during subsequent sample processing steps like deproteination.

For fluorescence-based detection, automated pre-column derivatization with reagents like monobromobimane (MBB) has been developed. mdpi.com In a typical automated procedure, a small volume of the sample extract is mixed with a buffer solution (e.g., EPPS buffer at pH 9.0) and the MBB reagent within the autosampler. mdpi.com The reaction is allowed to proceed for a short, optimized time (e.g., 7.5 minutes) before the derivatized sample is automatically injected into the HPLC column for separation and analysis. mdpi.com This automated approach improves reproducibility and sample throughput. mdpi.com

Method Validation in Research Contexts (e.g., linearity, sensitivity)

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For glutamyl cysteine ethyl ester and its metabolites, method validation demonstrates that the chosen analytical procedure is suitable for its intended purpose. Key parameters evaluated during method validation include linearity, sensitivity, accuracy, precision, and specificity. These parameters ensure that the method can accurately quantify the analyte within a specific range and in the presence of other components in the sample matrix.

While specific validation data for this compound is not extensively detailed in publicly available literature, the principles of method validation can be illustrated using data from closely related compounds, such as N-acetyl-l-cysteine ethyl ester (NACET) and glutathione (GSH). mdpi.comfda.govaustinpublishinggroup.com The analytical techniques and validation parameters for these compounds are analogous to what would be expected for this compound due to their structural and chemical similarities.

Calibration Curve Generation

A calibration curve is essential for determining the concentration of an analyte in a sample. It is generated by plotting the analytical signal (e.g., peak area in chromatography, absorbance in spectrophotometry) versus the known concentration of a series of standards. The linearity of this curve is a crucial parameter, indicating that the response of the analytical method is directly proportional to the concentration of the analyte over a given range.

For compounds similar to this compound, such as NACET, spectrophotometric methods have been developed and validated. mdpi.com In one such method, calibration curves were generated by measuring the absorbance of a colored complex formed after the reduction of a Cu(II)-ligand complex by the analyte. mdpi.comnih.gov The linearity of the method was assessed by preparing standard solutions at different concentrations and plotting the absorbance against the concentration. The resulting data is typically analyzed using linear regression to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship. mdpi.com

For instance, in the analysis of NACET using different ligands, linear calibration curves were consistently achieved. mdpi.comnih.gov The data in the table below illustrates typical linearity ranges observed for these analogous compounds, which would be similar to what is expected for this compound.

Table 1: Illustrative Linearity Data for an Analogous Compound (NACET) using Spectrophotometry with Different Ligands

| Ligand | Concentration Range (mol L⁻¹) |

|---|---|

| Neocuproine (NCN) | 2.0 × 10⁻⁶ to 2.0 × 10⁻⁴ |

| Bicinchoninic acid (BCA) | 2.0 × 10⁻⁶ to 1.0 × 10⁻⁴ |

| Bathocuproine disulfonic acid (BCS) | 6.0 × 10⁻⁷ to 1.2 × 10⁻⁴ |

This table presents data for N-acetyl-l-cysteine ethyl ester (NACET), a compound structurally and functionally similar to this compound, to illustrate typical linearity ranges in analytical method validation. mdpi.comnih.gov

Similarly, for the analysis of glutathione (GSH), a metabolite of this compound, RP-HPLC methods have shown linearity over a concentration range of 10-200 μg/mL with a coefficient of determination (r²) of 0.9994. austinpublishinggroup.com

Limit of Detection and Quantification Assessment

The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. fda.gov

These values are crucial for determining the applicability of a method for analyzing samples with very low concentrations of the analyte. The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

For methods analyzing related thiol-containing esters, the LOD and LOQ are important indicators of the method's sensitivity. The table below provides an example of LOD and LOQ values obtained during the validation of a spectrophotometric method for NACET. These values demonstrate the high sensitivity that can be achieved, which would be a key consideration in the analysis of this compound and its metabolites in biological matrices where concentrations may be low.

Table 2: Illustrative Sensitivity Data for an Analogous Compound (NACET)

| Parameter | Neocuproine (NCN) | Bicinchoninic acid (BCA) | Bathocuproine disulfonic acid (BCS) |

|---|---|---|---|

| Limit of Detection (LOD) (mol L⁻¹) | 6.0 × 10⁻⁷ | 5.0 × 10⁻⁷ | 2.0 × 10⁻⁷ |

| Limit of Quantification (LOQ) (mol L⁻¹) | 2.0 × 10⁻⁶ | 1.8 × 10⁻⁶ | 6.0 × 10⁻⁷ |

This table presents data for N-acetyl-l-cysteine ethyl ester (NACET), a compound structurally and functionally similar to this compound, to illustrate typical limits of detection and quantification in analytical method validation. researchgate.net

For the HPLC analysis of glutathione, the LOD and LOQ were found to be 20.7 μg/mL and 69.24 μg/mL, respectively. austinpublishinggroup.com These examples underscore the importance of establishing the sensitivity of an analytical method to ensure it is fit for its intended research purpose.

Conceptual and Theoretical Advancements in Glutamyl Cysteine Ethyl Ester Research

Integration into Systems Biology Approaches

Systems biology aims to understand the larger picture of how components within a biological system interact. Integrating GCEE into these broader models allows for a holistic view of its effects beyond simple GSH replenishment.

In network analysis, biological systems are represented as networks of nodes (molecules like proteins, genes, metabolites) and edges (their interactions). youtube.com Glutathione (B108866) metabolism is a central hub in the cellular antioxidant network.

Within this framework:

GCEE as an Input Node: GCEE would be modeled as an external input node that directly feeds into the γ-glutamylcysteine node.

Pathway Perturbation: The introduction of GCEE represents a perturbation to the network. Network analysis can then be used to predict the ripple effects of this perturbation. For instance, by increasing the availability of γ-GC, GCEE not only impacts the GSH node but also influences the nodes connected to GSH, such as glutathione peroxidase, glutathione S-transferases, and other redox-sensitive proteins.

Identifying Key Influencers: These models can help identify which components of the cellular network are most sensitive to changes in GSH levels induced by GCEE, potentially revealing new mechanisms of action or downstream therapeutic effects. youtube.com

Computational simulations, particularly molecular dynamics, allow researchers to model the physical interactions between molecules and predict their functional consequences. Such simulations have provided significant insights into the mechanisms of γ-glutamylcysteine (GGC), the active molecule delivered by GCEE.

A key study used molecular dynamics simulations to investigate the interaction between GGC and proteins involved in the inflammatory response, specifically NF-κB and its inhibitor, p100. biotechrep.ir The simulation results revealed:

Stable Binding: GGC was shown to bind stably to p100, with a calculated free binding energy of -6.972 kJ/mol. biotechrep.ir

No NF-κB Interaction: In contrast, GGC did not bind stably to NF-κB itself (free binding energy of 25.857 kJ/mol). biotechrep.ir

These computational findings suggest a specific molecular mechanism: GCEE, by delivering GGC, may enhance the inhibitory activity of p100 on NF-κB. biotechrep.ir This provides a theoretical basis for GCEE's anti-inflammatory effects that is independent of its role in GSH synthesis, showcasing the power of computational simulations to uncover novel aspects of a compound's function.

Comparative Analysis with Other Glutathione Precursors/Prodrugs (Research Perspective)

From a research perspective, the value of GCEE is best understood by comparing it to other widely studied glutathione precursors. Each has a distinct mechanism and pharmacokinetic profile, leading to significant differences in efficacy. The primary goal of these prodrugs is to overcome the poor bioavailability of orally administered GSH and to efficiently deliver the necessary substrates for its intracellular synthesis.

Key precursors for comparison include:

N-Acetylcysteine (NAC): A precursor to the amino acid cysteine. Its efficacy is limited by low lipophilicity and the fact that it only supplies one of the three components of GSH, relying on the cell's ability to perform both steps of synthesis. nih.govmdpi.com

Glutathione Ethyl Ester (GSH-EE): A cell-permeable form of glutathione itself. unisi.itresearchgate.net It delivers the complete tripeptide into the cell, where it is hydrolyzed to GSH.

N-Acetylcysteine Ethyl Ester (NACET): A more lipophilic, esterified version of NAC designed for better cell penetration. unisi.itnih.gov Inside the cell, it is converted to NAC and then to cysteine. nih.gov

Comparative studies in human primary endothelial cells have shown that NACET is highly efficient at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine. nih.govunisi.it In the same studies, NAC induced only a minimal increase in GSH, while GSH-EE was found to be largely ineffective at the concentrations tested. nih.govunisi.it

GCEE's theoretical advantage stems from its unique position in the synthesis pathway. By delivering γ-glutamylcysteine, it:

Supplies Two of Three Substrates: It provides the dipeptide that constitutes the bulk of the final GSH molecule.

Bypasses the Rate-Limiting Step: It circumvents the GCL enzyme, which is the main point of regulation and feedback inhibition in the pathway. nih.govfrontiersin.org This is a significant advantage over NAC and NACET, which still depend on GCL activity.

Avoids Potential Inhibition: Unlike the NAC derived from NACET, the γ-GC from GCEE does not inhibit the GCL enzyme. nih.gov

The following table summarizes the comparative research perspectives on these key glutathione prodrugs.

| Precursor/Prodrug | Mechanism of Action | Key Research Findings & Theoretical Advantages | Limitations from a Research Perspective |

|---|---|---|---|

| Glutamyl Cysteine Ethyl Ester (GCEE) | Delivers the dipeptide γ-glutamylcysteine (γ-GC) intracellularly, which is the direct substrate for the final step of GSH synthesis. nih.gov | Bypasses the rate-limiting, feedback-inhibited GCL enzyme, potentially leading to more efficient GSH synthesis. nih.govfrontiersin.org Supplies two of the three amino acids required for GSH. | Less extensively studied in direct, head-to-head comparative trials against newer prodrugs like NACET. |

| N-Acetylcysteine (NAC) | Provides L-cysteine for the first step of GSH synthesis. nih.gov | Clinically established for specific indications (e.g., acetaminophen (B1664979) toxicity). nih.gov Provides the limiting substrate, cysteine. | Poor bioavailability and cell permeability. mdpi.com Efficacy depends on GCL activity. Can be inhibitory at high concentrations. nih.gov Minimal effect on GSH levels at pharmacological concentrations in some studies. unisi.it |

| Glutathione Ethyl Ester (GSH-EE) | Delivers the entire GSH molecule intracellularly, followed by hydrolysis to release free GSH. unisi.itresearchgate.net | Provides the complete tripeptide, bypassing the need for enzymatic synthesis. | Observed to be ineffective at increasing GSH levels in some comparative cellular models. nih.govunisi.it Potential for hydrolysis before reaching target cells. |

| N-Acetylcysteine Ethyl Ester (NACET) | A lipophilic form of NAC that readily crosses cell membranes and is then converted to NAC, providing a source of cysteine. unisi.itnih.gov | Demonstrated to be highly effective at increasing intracellular GSH, cysteine, and γ-GC levels. nih.govunisi.it Much greater bioavailability than NAC. buynacet.com | The released NAC can competitively inhibit the GCL enzyme, creating a "ceiling effect" at higher concentrations. nih.gov Still reliant on the full, two-step synthesis pathway. |

N-Acetylcysteine (NAC)